molecular formula C11H11F2NO B1603920 1-(3,4-Difluorophenyl)piperidin-4-one CAS No. 885275-07-0

1-(3,4-Difluorophenyl)piperidin-4-one

Cat. No.: B1603920
CAS No.: 885275-07-0
M. Wt: 211.21 g/mol
InChI Key: OQVXHVMMKRCNKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)piperidin-4-one typically involves the reaction of 3,4-difluoroaniline with piperidin-4-one under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3,4-difluoroaniline is reacted with a piperidin-4-one derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved pharmacological properties . The exact molecular pathways involved vary depending on the specific biological system and target.

Properties

IUPAC Name

1-(3,4-difluorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVXHVMMKRCNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640772
Record name 1-(3,4-Difluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-07-0
Record name 1-(3,4-Difluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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